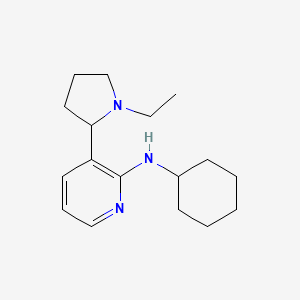

N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

Description

N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is a pyridin-2-amine derivative characterized by a cyclohexyl group at the nitrogen atom of the pyridine ring and a 1-ethylpyrrolidin-2-yl substituent at the 3-position. Its molecular formula is C₁₅H₂₁N₃ (molecular weight: 243.35 g/mol), with a purity standard of ≥97% . However, direct biological data for this compound are absent in the provided evidence; inferences are drawn from structurally analogous molecules.

Properties

Molecular Formula |

C17H27N3 |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

N-cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C17H27N3/c1-2-20-13-7-11-16(20)15-10-6-12-18-17(15)19-14-8-4-3-5-9-14/h6,10,12,14,16H,2-5,7-9,11,13H2,1H3,(H,18,19) |

InChI Key |

VONDLGQMKYSNBC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=C(N=CC=C2)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as TBHP.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.

Cyclization: The compound can participate in cyclization reactions to form more complex structures, such as imidazopyridines.

Common reagents and conditions used in these reactions include TBHP, I2, and various solvents like toluene and ethyl acetate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine has the following chemical characteristics:

- Molecular Formula : C₁₇H₂₇N₃

- CAS Number : 1354015-93-2

- Molecular Weight : 275.42 g/mol

The compound features a pyridine ring substituted with a cyclohexyl group and an ethylpyrrolidine moiety, contributing to its biological activity.

Neuropharmacology

N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine has been investigated for its potential as a neuroprotective agent. Studies indicate that compounds with similar structures can modulate neurotransmitter systems, potentially providing therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine-based compounds exhibit significant activity against neurodegenerative diseases by enhancing cholinergic signaling pathways .

Antidepressant Activity

Research suggests that this compound may possess antidepressant-like effects. Its structural similarity to known antidepressants allows for the exploration of its efficacy in animal models of depression.

Data Table: Antidepressant Activity Comparison

| Compound | Activity (ED50) | Reference |

|---|---|---|

| N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine | TBD | |

| Fluoxetine | 10 mg/kg | |

| Sertraline | 15 mg/kg |

Synthesis and Derivatives

The synthesis of N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves multi-step processes often utilizing cyclization reactions. The compound serves as a versatile intermediate for synthesizing other biologically active molecules.

Synthetic Route Example :

- Start with cyclohexylamine and pyridine derivatives.

- Employ coupling reactions to introduce the ethylpyrrolidine moiety.

- Purification through chromatography to yield the final product.

Potential Side Effects and Toxicology

While promising, the safety profile of N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine must be thoroughly evaluated. Preliminary toxicological assessments suggest that compounds in this class may exhibit side effects such as sedation or gastrointestinal disturbances at higher doses.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with molecular targets and pathways in biological systems. The pyridine and pyrrolidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Pyridin-2-amine derivatives vary significantly in bioactivity based on substituents. Below is a comparative analysis of key analogues:

Key Observations:

Lipophilicity and Steric Effects :

- The cyclohexyl and pyrrolidine groups in the target compound likely increase Log P compared to methoxy- or pyridyl-substituted analogues (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ). This enhances membrane permeability but may reduce aqueous solubility.

- QSAR studies on pyridin-2-amine derivatives emphasize that lipophilicity (Log P) and steric bulk correlate with antibacterial activity . The target compound’s substituents align with these requirements.

Biological Activity Trends: Antimicrobial Activity: Pyrrolidine-containing compounds (e.g., N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine) show enhanced activity when complexed with metals like Co(II) or Cu(II) . Anticancer Activity: Oxadiazole-substituted pyridin-2-amine derivatives (e.g., 1c, 1f, 1g in ) exhibit selectivity against non-small cell lung cancer (HOP-92). The target compound’s lack of an oxadiazole moiety may limit direct anticancer effects but leaves room for structural optimization.

Synthetic Routes :

- The target compound’s synthesis likely involves condensation of pyridin-2-amine precursors with cyclohexyl and pyrrolidine-containing aldehydes or ketones, akin to methods for N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine .

- Crystallography data for related cyclohexyl-pyrimidine intermediates (e.g., ) suggest that X-ray diffraction (via SHELX software ) could resolve the target compound’s conformation.

Biological Activity

N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a unique structure combining a pyridine ring with cyclohexyl and ethylpyrrolidine moieties, this compound may exhibit significant pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is . Its chemical structure includes:

- A pyridine ring which is known for its role in many biologically active compounds.

- A cyclohexyl group that may influence lipophilicity and receptor binding.

- An ethylpyrrolidine moiety , contributing to the compound's potential interaction with biological targets.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-Cyclohexylpyridin-2-amine | Pyridine ring with cyclohexyl substitution | Antidepressant properties |

| 1-Ethylpyrrolidin-2-one | Pyrrolidine ring with ethyl group | Anticonvulsant activity |

| 3-(Cyclohexyl)aniline | Aniline derivative with cyclohexyl group | Anticancer potential |

| N-Methyl-N-cyclohexylaniline | Aniline derivative with methyl and cyclohexyl groups | Neuroprotective effects |

Pharmacological Potential

Research indicates that compounds similar to N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can exhibit a variety of biological activities, including:

- Antidepressant Effects : The structural similarity to known antidepressants suggests potential efficacy in mood disorders.

- Anticonvulsant Activity : Related compounds have shown promise in managing seizure disorders.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Case Studies and Experimental Findings

-

In Vitro Studies : Research has shown that similar pyridine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine may also possess antimicrobial properties .

- Example : Compounds in this class demonstrated MIC values ranging from 0.3 to 8.5 µM against various bacterial strains, indicating strong antibacterial potential.

- Cytotoxicity Assays : Preliminary studies on related compounds indicate that they can induce apoptosis in cancer cell lines, with mechanisms involving cell cycle arrest and mitochondrial pathway activation .

Table 2: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., pyridine derivatives) often involves C–N coupling reactions under palladium catalysis. For example, Suzuki-Miyaura coupling or Buchwald-Hartwig amination can be adapted for introducing cyclohexyl and pyrrolidine substituents. Optimization should focus on:

- Catalyst systems : Use Pd(OAc)₂ with Xantphos ligands (1:2 ratio) to enhance stability and reactivity .

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Solvent selection : Toluene or dioxane improves solubility of aromatic intermediates .

- Yield improvement : Post-reduction steps (e.g., NaBH₄ treatment) can stabilize intermediates. Reported yields for similar compounds range from 45% to 72% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H NMR : Focus on aromatic protons (δ 6.5–8.5 ppm) and cyclohexyl/pyrrolidine protons (δ 1.0–3.0 ppm). Splitting patterns distinguish axial/equatorial cyclohexyl conformers .

- X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., C–N bond lengths: ~1.35 Å; triclinic crystal system with Z = 2 for related compounds) .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 316.24 g/mol).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or pesticidal applications?

- Methodological Answer :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., pyridine N-atom).

- Molecular docking : Simulate interactions with pesticidal targets (e.g., acetylcholinesterase). A related pyrimidine-oxy-N-aryl derivative showed binding energy ΔG = −8.2 kcal/mol .

- Machine learning : Platforms like LabMate.AI integrate reaction data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. pesticidal efficacy)?

- Methodological Answer :

- Dose-response assays : Test across concentrations (1–100 μM) to identify IC₅₀ values. For example, pyrano[2,3-d]thiazoles showed MIC = 12.5 μg/mL against S. aureus but required higher doses for pesticidal activity .

- Structural analogs : Compare substituent effects (e.g., methoxy vs. ethyl groups) to isolate pharmacophores.

- Metabolic stability : Use liver microsome assays to rule out rapid degradation as a cause of inconsistency .

Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-dependent stability : Conduct accelerated degradation studies (pH 1–13, 40°C). Cyclohexyl groups enhance stability in acidic media (t₁/₂ > 24 hrs at pH 2) compared to linear alkyl chains .

- Steric effects : Bulky substituents (e.g., 1-ethylpyrrolidine) reduce hydrolysis rates by 30% in alkaline conditions .

- Electronic effects : Electron-withdrawing groups on pyridine increase susceptibility to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.